1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, dimethyl, and ester groups. The stereochemistry of the compound is denoted by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- typically involves multi-step organic reactions. One common method includes the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. The specific pathways involved depend on the target enzyme and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-[5-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable in specialized applications .
Properties
Molecular Formula |
C12H20NO5- |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/p-1/t7-,8+/m0/s1 |
InChI Key |
KHLBNVGMWMAGJM-JGVFFNPUSA-M |
Isomeric SMILES |
CC1([C@H](CN([C@@H]1C(=O)[O-])C(=O)OC(C)(C)C)O)C |
Canonical SMILES |
CC1(C(CN(C1C(=O)[O-])C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
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